2-(2-Fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable fluorophenyl-containing aldehyde or ketone. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a three-component reaction involving 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various metal catalysts or even proceed under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave irradiation to accelerate the reaction and improve yields . The use of environmentally benign solvents and catalysts is also emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridinones.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyridinones, and other derivatives with enhanced biological activities .
Scientific Research Applications
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets . The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
- 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to its analogs . This makes it a more potent and selective compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H9FN2 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H |
InChI Key |
SANQKCXADXGKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)F |
Origin of Product |
United States |
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